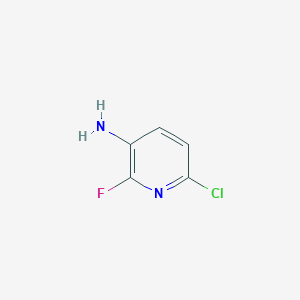
6-Chloro-2-fluoropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-fluoropyridin-3-amine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a chlorine atom at the 6th position, a fluorine atom at the 2nd position, and an amine group at the 3rd position of the pyridine ring
Preparation Methods
The synthesis of 6-Chloro-2-fluoropyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of 2-aminopyridine to produce 2-amino-3,5-dichloropyridine. This intermediate is then subjected to a diazotization reaction followed by a Sandmeyer reaction to introduce the fluorine atom, resulting in the formation of this compound . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
6-Chloro-2-fluoropyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines with different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, which are useful for forming carbon-carbon bonds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminopyridine derivatives.
Scientific Research Applications
6-Chloro-2-fluoropyridin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoropyridin-3-amine involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins critical for cell signaling, thereby modulating biological responses .
Comparison with Similar Compounds
6-Chloro-2-fluoropyridin-3-amine can be compared with other fluorinated pyridines such as 2-fluoropyridin-3-amine and 6-chloro-3-fluoropyridin-2-amine. These compounds share similar structural features but differ in the position of substituents, which can significantly affect their chemical reactivity and biological activity . The unique combination of chlorine and fluorine atoms in this compound imparts distinct properties that make it valuable for specific applications.
Similar Compounds
- 2-Fluoropyridin-3-amine
- 6-Chloro-3-fluoropyridin-2-amine
- 3,5-Dichloro-2-fluoropyridine
Properties
IUPAC Name |
6-chloro-2-fluoropyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZXYERGAGPQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
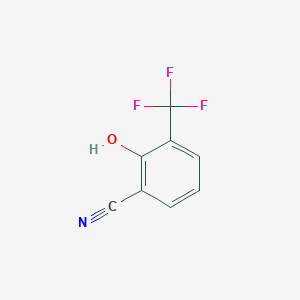
![2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride](/img/structure/B8012801.png)
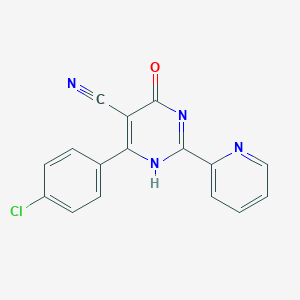
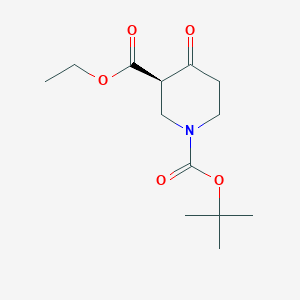

![(2S)-4-[(tert-butoxy)carbonyl]thiomorpholine-2-carboxylic acid](/img/structure/B8012833.png)
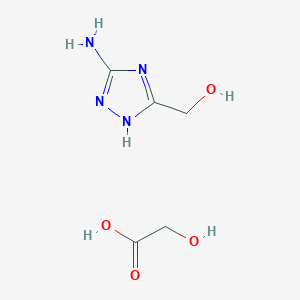
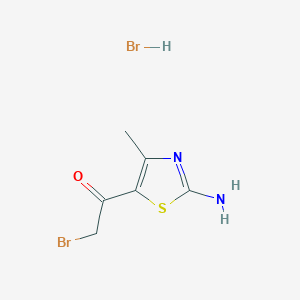
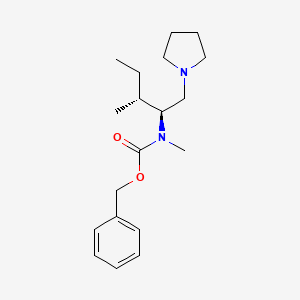
![2,4-dichloro-3H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8012846.png)
![(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B8012855.png)
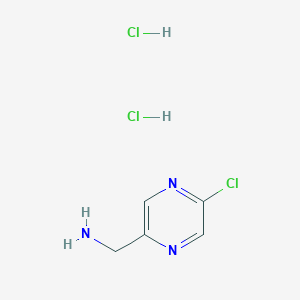
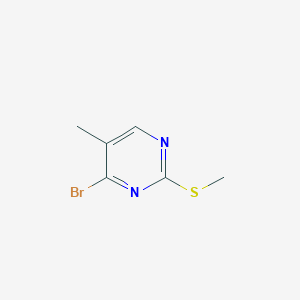
![2-Bromo-7-fluorobenzo[d]thiazole](/img/structure/B8012867.png)
